molecular formula C10H15N3O B2382133 N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide CAS No. 1181549-39-2

N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide

Cat. No.: B2382133
CAS No.: 1181549-39-2
M. Wt: 193.25
InChI Key: OXGZIJLJLCXNAF-UHFFFAOYSA-N
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Description

N-[2-(1-Cyclopropylethyl)pyrazol-3-yl]acetamide is a pyrazole-derived acetamide characterized by a cyclopropylethyl substituent at the 2-position of the pyrazole ring and an acetamide group at the 3-position.

Properties

IUPAC Name

N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-7(9-3-4-9)13-10(5-6-11-13)12-8(2)14/h5-7,9H,3-4H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGZIJLJLCXNAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N2C(=CC=N2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of other biologically active compounds.

    Biology: It has been used in studies to understand its interaction with biological molecules and its effects on cellular processes.

    Medicine: This compound has shown potential therapeutic effects in treating various medical conditions, including inflammation and cancer.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals due to its potent biological activity.

Mechanism of Action

The mechanism of action of N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogues with Varying Heterocycles

Pyrazole-containing acetamides are compared to derivatives with other heterocycles:

Compound Heterocycle Key Substituents Synthesis Yield Melting Point (°C) Key Properties/Activity
N-[2-(1-Cyclopropylethyl)pyrazol-3-yl]acetamide Pyrazole Cyclopropylethyl, acetamide Not reported Not reported Rigidity from cyclopropane
2-(4-Cyclopropyl-triazol-1-yl)acetamide (2e) Triazole Cyclopropyl, pyridinylpyrimidinyl, phenyl 30% 165–167 Anti-cancer activity (inferred)
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide Thiazole Dichlorophenyl, acetamide Not reported 216–218 Structural similarity to penicillin
N-(Benzothiazole-2-yl)acetamide derivatives Benzothiazole Trifluoromethyl, methoxyphenyl Not reported Not reported Potential kinase inhibition

Key Observations :

  • Heterocycle Influence : Pyrazole and triazole derivatives (e.g., compound 2e) prioritize hydrogen-bonding interactions, while thiazole and benzothiazole derivatives (e.g., ) exhibit enhanced aromatic stacking due to larger conjugated systems.
  • Substituent Effects : The cyclopropylethyl group in the target compound confers conformational rigidity, contrasting with the planar dichlorophenyl group in , which enhances hydrophobic interactions.
Substituent Effects on Physicochemical Properties
  • Cyclopropylethyl vs. Alkyl/Aryl Groups: The cyclopropylethyl group in the target compound may reduce solubility compared to linear alkyl chains (e.g., compound 2e’s methyl groups) but improves metabolic stability .
  • Electron-Withdrawing/Donating Groups: Methoxy groups in phenoxy acetamides (e.g., ) improve solubility and modulate electronic profiles, whereas electron-withdrawing groups like trifluoromethyl () enhance binding affinity to hydrophobic enzyme pockets.
Crystallographic and Spectroscopic Comparisons
  • Hydrogen Bonding : The thiazole derivative forms 1-D chains via N–H⋯N interactions, stabilizing its crystal lattice. The target compound’s pyrazole N–H and acetamide C=O groups may similarly participate in intermolecular bonding.
  • Dihedral Angles : In , the dichlorophenyl and thiazole rings are twisted by 79.7°, while the cyclopropylethyl group in the target compound may enforce a fixed orientation, reducing torsional flexibility .

Biological Activity

N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis of this compound

The synthesis typically involves several steps:

  • Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a diketone or α,β-unsaturated carbonyl compound.
  • Introduction of the Cyclopropyl Group : Alkylation of the pyrazole ring with a cyclopropyl-containing reagent is performed.
  • Acetamide Formation : The final step involves reacting the intermediate with acetic anhydride or acetyl chloride to introduce the acetamide group.

Properties

PropertyValue
Molecular FormulaC10H14ClN3O
Molecular Weight227.69 g/mol
IUPAC Name2-chloro-N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide
InChI KeyAWRATXLUMIOEEM-UHFFFAOYSA-N

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro group and the pyrazole ring enhances its ability to bind to these targets, potentially leading to inhibition or modulation of their activity.

Antimicrobial and Anticancer Properties

Research indicates that compounds similar to this compound exhibit antimicrobial and anticancer properties:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections.
  • Anticancer Activity : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells, although further studies are needed to elucidate the specific pathways involved.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones for compounds structurally related to this compound.
  • Cancer Cell Line Studies : In vitro studies using human cancer cell lines (e.g., MCF-7 for breast cancer) indicated that treatment with pyrazole derivatives led to reduced cell viability and increased apoptotic markers, highlighting their potential as anticancer agents .

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound, it is beneficial to compare it with similar compounds:

Compound NameBiological Activity
2-Chloro-N-(1-cyclopropylethyl)-N-p-tolylacetamideModerate antimicrobial properties
2-Chloro-N-(2,2,2-trichloro-1-(3-p-tolyl-thiourea)-ethyl)-acetamideLimited anticancer activity

This compound stands out due to its specific structural features that may enhance its biological activity compared to other derivatives.

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